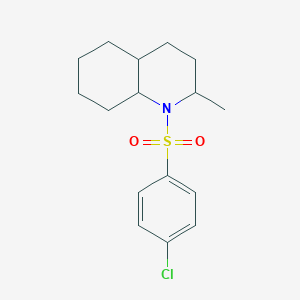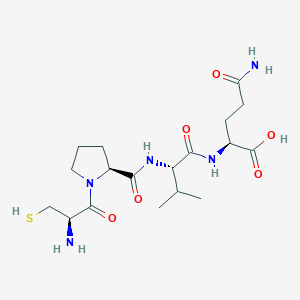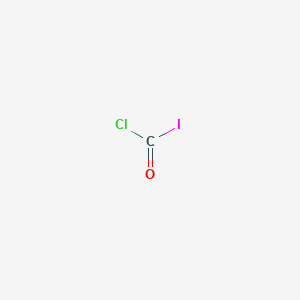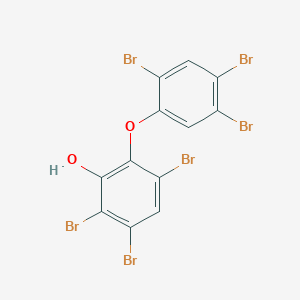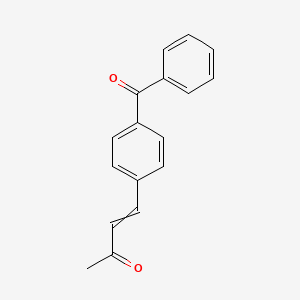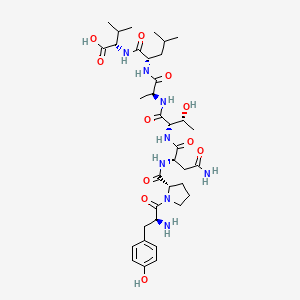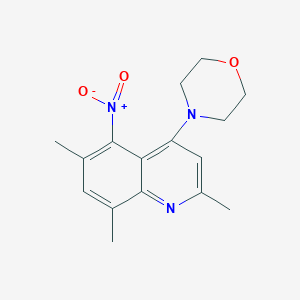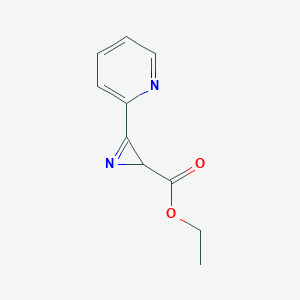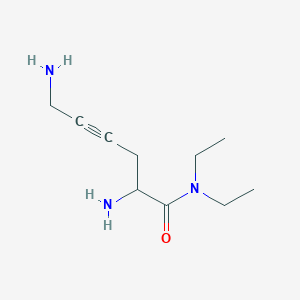
2,6-Diamino-N,N-diethylhex-4-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-N,N-diethylhex-4-ynamide: is an organic compound with a unique structure that includes both amine and alkyne functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N,N-diethylhex-4-ynamide typically involves the reaction of a suitable precursor with diethylamine and an appropriate alkyne. One common method is the reaction of 2,6-diaminohex-4-ynoic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 2,6-Diamino-N,N-diethylhex-4-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of various functional groups depending on the electrophile used.
科学研究应用
Chemistry: 2,6-Diamino-N,N-diethylhex-4-ynamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2,6-Diamino-N,N-diethylhex-4-ynamide involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions, while the alkyne group can participate in covalent bonding or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Used in the treatment of neurological disorders.
2,6-Diamino-4-hexynoic acid: Known for its growth inhibitory properties.
Uniqueness: 2,6-Diamino-N,N-diethylhex-4-ynamide is unique due to its combination of amine and alkyne functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
918872-03-4 |
|---|---|
分子式 |
C10H19N3O |
分子量 |
197.28 g/mol |
IUPAC 名称 |
2,6-diamino-N,N-diethylhex-4-ynamide |
InChI |
InChI=1S/C10H19N3O/c1-3-13(4-2)10(14)9(12)7-5-6-8-11/h9H,3-4,7-8,11-12H2,1-2H3 |
InChI 键 |
QYVVJUDLEKENGN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(CC#CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


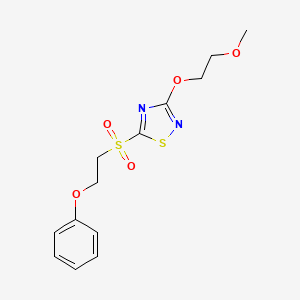
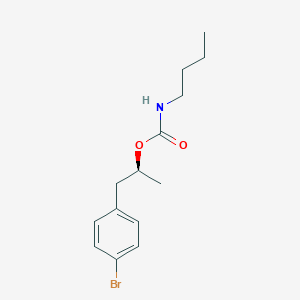
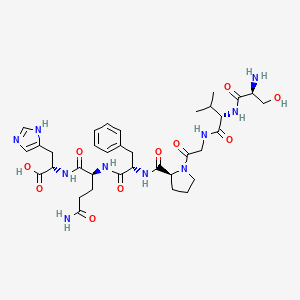
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

